![molecular formula C39H44O4 B12338658 (17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)
(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethinyl estradiol 2-oxy dimer is a synthetic estrogen compound derived from ethinyl estradiol. It is primarily used in the field of pharmaceuticals, particularly in oral contraceptives and hormone replacement therapies. This compound is known for its potent estrogenic activity and its ability to bind to estrogen receptors, thereby influencing various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethinyl estradiol 2-oxy dimer typically involves the dimerization of ethinyl estradiol. This process can be achieved through various chemical reactions, including oxidative coupling. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and an oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired dimer.
Industrial Production Methods
In industrial settings, the production of ethinyl estradiol 2-oxy dimer involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethinyl estradiol 2-oxy dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Ethinyl estradiol 2-oxy dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study estrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of oral contraceptives and hormone replacement therapies.
Industry: Employed in the synthesis of other estrogenic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethinyl estradiol 2-oxy dimer involves its binding to estrogen receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The compound primarily targets the estrogen receptor alpha and beta, influencing pathways related to reproductive health, bone density, and cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Ethinyl estradiol: The parent compound, widely used in oral contraceptives.
Estradiol: A naturally occurring estrogen with similar but less potent activity.
Mestranol: Another synthetic estrogen used in combination with progestins in contraceptives.
Uniqueness
Ethinyl estradiol 2-oxy dimer is unique due to its dimeric structure, which enhances its binding affinity and potency compared to its monomeric counterparts. This structural modification allows for more effective receptor activation and prolonged physiological effects, making it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C39H44O4 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(17S)-17-ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C39H44O4/c1-4-38(41)18-15-31-27-9-6-24-21-35(40)36(22-32(24)28(27)12-13-34(31)38)43-25-8-11-26-23(20-25)7-10-30-29(26)14-17-37(3)33(30)16-19-39(37,42)5-2/h1-2,8,11,20-22,27-31,33-34,40-42H,6-7,9-10,12-19H2,3H3/t27?,28?,29?,30?,31?,33?,34?,37-,38-,39-/m0/s1 |
InChI Key |
GFPKYTRBUZZWCW-FURSDHEWSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C8CC[C@](C8CCC7C6=C5)(C#C)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C8CCC(C8CCC7C6=C5)(C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


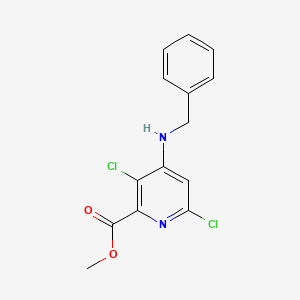
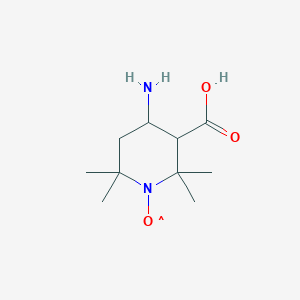
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
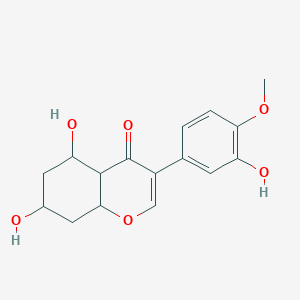
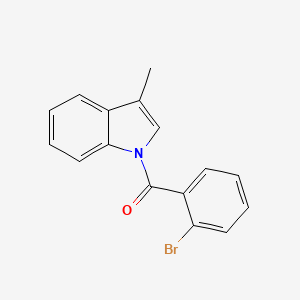
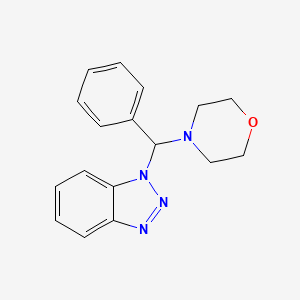

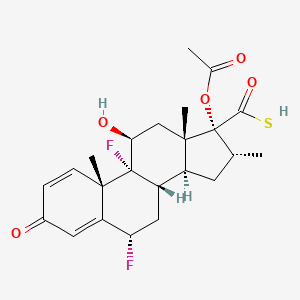
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
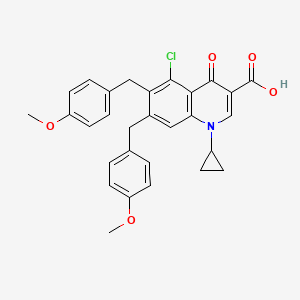
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)
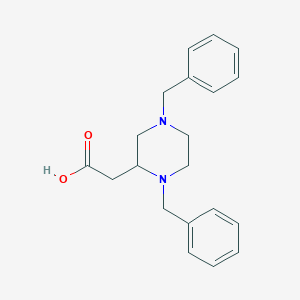
![Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)
